molecular formula C10H16N4O B1445141 3-(4-Aminopiperidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one CAS No. 1406172-40-4

3-(4-Aminopiperidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one

Cat. No.: B1445141
CAS No.: 1406172-40-4
M. Wt: 208.26 g/mol
InChI Key: VQGXNRUFPSOPQQ-UHFFFAOYSA-N
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Description

The compound “3-(4-Aminopiperidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one” is a chemical compound with a molecular weight of 270.2 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H19N3O.2ClH/c1-12-5-4-9(10(12)14)13-6-2-8(11)3-7-13;;/h8-9H,2-7,11H2,1H3;2*1H . This code provides a standardized way to represent the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Antimitotic Agents and Cancer Research

Researchers have explored derivatives and analogs of 3-(4-Aminopiperidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one for their potential as antimitotic agents in cancer treatment. For instance, Temple and Rener (1992) synthesized ring analogues and derivatives of a potent antimitotic agent with anticancer activity, studying the biological activity contributions of several structural features of this compound (Temple & Rener, 1992).

DPP-4 Inhibitors for Diabetes Management

Istrate and Crisan (2022) conducted a study to identify bioactive natural products for managing type 2 diabetes. They used in silico approaches to screen for potential dipeptidyl peptidase-4 (DPP-4) inhibitors, which included analogs of this compound (Istrate & Crisan, 2022).

Anticonvulsant Research

The potential of this compound analogs in anticonvulsant applications has been studied. Aytemir and Çalış (2010) synthesized new compounds by reacting kojic acid or allomaltol with piperidine derivatives, evaluating their anticonvulsant activities (Aytemir & Çalış, 2010).

Other Chemical Syntheses and Applications

Various studies have focused on synthesizing and characterizing derivatives and analogs of this compound for different applications, including antimicrobial agents, neuroleptics, and antihistamines. Examples include the work of Senguttuvan, Murugavelu, and Nagarajan (2013) on reductive amination of 2,6-diarylpiperidin-4-ones for potential analgesic applications (Senguttuvan, Murugavelu, & Nagarajan, 2013).

Safety and Hazards

The compound has been classified under GHS07 for safety . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for “3-(4-Aminopiperidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one” are not available, research into piperidine derivatives, which this compound is a part of, is ongoing. Piperidines are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Properties

IUPAC Name

3-(4-aminopiperidin-1-yl)-1-methylpyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O/c1-13-7-4-12-9(10(13)15)14-5-2-8(11)3-6-14/h4,7-8H,2-3,5-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQGXNRUFPSOPQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C(C1=O)N2CCC(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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